molecular formula C19H13N3O3S2 B15109782 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B15109782
M. Wt: 395.5 g/mol
InChI Key: YJNJEGTUMXFMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chromene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-amino-1,3,4-thiadiazole.

    Introduction of the Benzylsulfanyl Group: The 2-amino-1,3,4-thiadiazole is then reacted with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzylsulfanyl group.

    Formation of the Chromene Moiety: The chromene moiety is synthesized by reacting salicylaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to form 4-oxo-4H-chromene-2-carboxylic acid.

    Coupling Reaction: Finally, the 5-(benzylsulfanyl)-1,3,4-thiadiazole is coupled with 4-oxo-4H-chromene-2-carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent such as dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, alcohols; typically performed in the presence of a base such as triethylamine in an organic solvent such as dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrochromene derivatives

    Substitution: Amides, esters

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: It has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Material Science: The compound has been investigated for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division in cancer cells. In antimicrobial applications, it may interfere with the synthesis of bacterial cell walls or fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can be compared with other thiadiazole and chromene derivatives:

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-furamide: This compound has a furan ring instead of a chromene moiety, which may result in different biological activities and properties.

    N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide: This compound lacks the chromene moiety and has a benzamide group instead, which may affect its chemical reactivity and applications.

    N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide: This compound contains an oxazole ring and a benzodioxin moiety, which may impart unique electronic and steric properties.

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H13N3O3S2/c23-14-10-16(25-15-9-5-4-8-13(14)15)17(24)20-18-21-22-19(27-18)26-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,21,24)

InChI Key

YJNJEGTUMXFMJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.